molecular formula C6H7NO2 B1605106 Pyridine, 2-methoxy-, 1-oxide CAS No. 20773-98-2

Pyridine, 2-methoxy-, 1-oxide

Cat. No.: B1605106
CAS No.: 20773-98-2
M. Wt: 125.13 g/mol
InChI Key: NYWWLAGHUMTSBB-UHFFFAOYSA-N
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Description

Pyridine, 2-methoxy-, 1-oxide is an organic compound with the molecular formula C₆H₇NO₂. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a methoxy group is attached to the second carbon atom of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2-methoxy-, 1-oxide typically involves the oxidation of 2-methoxypyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as titanium silicalite-1 (TS-1). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of magnetically recoverable catalysts has also been explored to facilitate the separation and reuse of catalysts, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of more complex N-oxide derivatives.

    Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents such as zinc dust and acetic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: 2-methoxypyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-methoxy-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine, 2-methoxy-, 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. This property makes it useful in studying oxidative stress and related cellular pathways. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and N-oxide groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWWLAGHUMTSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174847
Record name Pyridine, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20773-98-2
Record name NSC170821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound, originally prepared by H. J. Den Hertog and M. Van Ammers, Rec. Trav. Chim. 1955, 74, 1160, was synthesized using a different procedure. To a solution of 21.83 of 2-methoxypyridine (0.2 mol) in glacial acetic acid (80 ml), was cautiously added 30% hydrogen peroxide (20 ml). The stirred mixture was heated to 80° C. for 3 hrs, and cooled to room temperature. An additional 20 ml of 30% H2O2 was added, and the clear solution was heated at 80° C. for 12 hrs. The solution was concentrated to half the original volume under vacuum, and 100 ml of water was added. The solution was reconcentrated, and the process was repeated two times (2×100 ml H2O). The syrup was placed under vacuum to remove remaining water and acetic acid. After time, a white solid formed. The material obtained in quantitative yield was used without further purification; M.P. 128°-130° C.; IR (KBr) 3447, 1613, 1570, 1508 1447, 1316, 1214, 1015, 764 cm-1 ; 1H NMR (CDCl3) δ 4.05 (s, 3H), 6.91 (d, 1H, J=8.0 Hz), 6.92 (m, 1H), 7.33 (dt, 2H, J=8.0, 1.6 Hz), 8.3 (dd, 1H, J=6.3, 1.6 Hz). HRMS Calcd. for C6H7NO2 : 125.0477. Found: 125.0474.
[Compound]
Name
21.83
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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